molecular formula C49H51ClN2O3S B1514347 (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate

(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate

Cat. No.: B1514347
M. Wt: 783.5 g/mol
InChI Key: DSCYRBZZAYJOOE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate is a complex organic compound It is characterized by its intricate structure, which includes multiple aromatic rings and various functional groups

Preparation Methods

The synthesis of (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate involves several steps. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the chloro and cyclohexenyl groups. The final step involves the formation of the ethenyl linkage and the addition of the 4-methylbenzenesulfonate group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving cellular processes and molecular interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and compounds with similar functional groups. Compared to these compounds, (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate is unique due to its specific structure and combination of functional groups. This uniqueness may confer specific properties and applications that are not shared by other similar compounds.

Properties

Molecular Formula

C49H51ClN2O3S

Molecular Weight

783.5 g/mol

IUPAC Name

(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate

InChI

InChI=1S/C42H44ClN2.C7H8O3S/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;1-6-2-4-7(5-3-6)11(8,9)10/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

DSCYRBZZAYJOOE-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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